molecular formula C24H31N3O3S2 B4125742 Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinyl)carbonothioyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinyl)carbonothioyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B4125742
M. Wt: 473.7 g/mol
InChI Key: NMRIRLZGPYHMJT-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinyl)carbonothioyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the cyclopropyl group, the introduction of the tert-butylphenyl group, and the coupling of these intermediates with the thiophene ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinyl)carbonothioyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(tert-butyl)phenyl)acetate: Shares the tert-butylphenyl group but differs in the overall structure and functional groups.

    2,4-Di-tert-butylphenol: Contains the tert-butylphenyl group but lacks the cyclopropyl and thiophene components.

    Indole Derivatives: Similar in complexity and potential biological activities but differ in the core structure.

Uniqueness

Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

methyl 2-[[[2-(4-tert-butylphenyl)cyclopropanecarbonyl]amino]carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S2/c1-7-16-13(2)32-21(19(16)22(29)30-6)25-23(31)27-26-20(28)18-12-17(18)14-8-10-15(11-9-14)24(3,4)5/h8-11,17-18H,7,12H2,1-6H3,(H,26,28)(H2,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRIRLZGPYHMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=S)NNC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinyl)carbonothioyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinyl)carbonothioyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
Reactant of Route 3
Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinyl)carbonothioyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinyl)carbonothioyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinyl)carbonothioyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-{[(2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}hydrazinyl)carbonothioyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

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